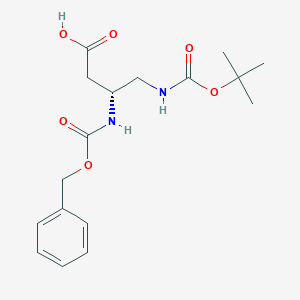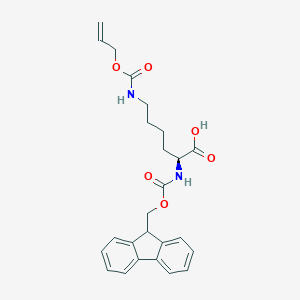
Fmoc-Lys(Alloc)-OH
描述
“Fmoc-Lys(Alloc)-OH” is a derivative of the amino acid lysine . It is an orthogonally-protected building block used for the synthesis of branched and cyclic peptides and peptides modified at the Lys side chain by Fmoc SPPS . The Alloc group can be selectively removed in the presence of standard Fmoc- and t-butyl-based protecting groups .
Synthesis Analysis
The synthesis of Fmoc-Lys(Alloc)-OH involves the use of Fmoc-based peptide synthesis . This method has been developed for DNA-encoded chemical libraries, offering the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .
Molecular Structure Analysis
The molecular formula of Fmoc-Lys(Alloc)-OH is C25H28N2O6 . Its molecular weight is 452.5 g/mol . The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid .
Chemical Reactions Analysis
Fmoc-Lys(Alloc)-OH is used where the lysine side chain must be selectively removed . The Alloc group can be selectively removed in the presence of standard Fmoc- and t-butyl-based protecting groups by treatment with Pd (Ph₃P)₄/CH₂Cl₂/AcOH/NMM .
Physical And Chemical Properties Analysis
Fmoc-Lys(Alloc)-OH appears as a white powder . The initial boiling point and boiling range is predicted to be 689.7±55.0 °C .
科学研究应用
Synthesis of Peptide-Based Hydrogels
Fmoc-Lys(Alloc)-OH can be used to synthesize peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Improved Synthesis of Sensitive Peptides
An orthogonal deprotection strategy using Fmoc provides improved synthesis of sensitive peptides. This application is crucial for the synthesis of peptides that are sensitive to traditional deprotection conditions .
DNA-Encoded Chemical Libraries
Fmoc-Lys(Alloc)-OH is utilized in solution-phase Fmoc-based peptide synthesis for DNA-encoded chemical libraries. This involves reaction conditions, protecting group strategies, and understanding potential pitfalls .
Solid-Phase Peptide Synthesis
This compound is used in solid-phase peptide synthesis (SPPS), starting with a resin that is insoluble under the conditions of the synthesis. It requires an anchor for the synthesis to be carried out on the solid support .
Fluorescent Labeling of Peptides
Fmoc-Lys(Alloc)-OH derivatives are incorporated into peptides for fluorescent labeling, which is essential for various biological assays and imaging techniques .
Synthesis of Cyclopeptides
It is involved in the synthesis of cyclopeptides, which have applications ranging from drug discovery to material science .
作用机制
Target of Action
Fmoc-Lys(Alloc)-OH is a derivative of the amino acid lysine . The primary targets of this compound are the biochemical pathways involving lysine, particularly those related to protein synthesis and modification.
Mode of Action
Fmoc-Lys(Alloc)-OH interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The Alloc group on the lysine residue serves as a protective group that can be selectively removed under certain conditions, allowing for further chemical reactions to occur.
Biochemical Pathways
The self-assembly of Fmoc-Lys(Alloc)-OH affects the biochemical pathways related to the synthesis and modification of proteins. The compound’s ability to form stable structures through self-assembly can influence the structure and function of proteins in which it is incorporated .
Pharmacokinetics
Like other amino acid derivatives, it is expected to be absorbed and distributed throughout the body, metabolized by enzymatic processes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of Fmoc-Lys(Alloc)-OH’s action are largely dependent on the specific biochemical pathways it influences. For instance, its role in protein synthesis could potentially affect cellular growth and function. Additionally, the compound’s self-assembly properties could lead to the formation of unique nanostructures with potential applications in biotechnology .
Action Environment
The action, efficacy, and stability of Fmoc-Lys(Alloc)-OH can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s self-assembly process and its interaction with targets . Therefore, these factors should be carefully controlled in experimental and application settings.
未来方向
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBNDXHENJDCBA-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456004 | |
| Record name | Fmoc-Lys(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Alloc)-OH | |
CAS RN |
146982-27-6 | |
| Record name | Fmoc-Lys(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Fmoc-Lys(Alloc)-OH particularly useful in peptide synthesis?
A1: Fmoc-Lys(Alloc)-OH incorporates two key protecting groups: Fmoc (fluorenylmethyloxycarbonyl) for the α-amino group and Alloc (allyloxycarbonyl) for the ε-amino group of lysine. This orthogonal protection strategy is crucial. The Fmoc group can be selectively removed under basic conditions, while the Alloc group remains intact. This allows for further modifications specifically at the lysine side chain before the final peptide deprotection. [, , , , ]
Q2: Can you provide an example of how Fmoc-Lys(Alloc)-OH facilitates the synthesis of complex peptides?
A2: Absolutely. In the synthesis of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, Fmoc-Lys(Alloc)-OH plays a vital role. [, ] After the peptide backbone is assembled on a solid support, the Alloc group on the lysine residue is selectively removed using a palladium catalyst. This deprotected lysine side chain is then coupled with palmitic acid, forming a crucial lipid side chain in the final Liraglutide structure.
Q3: Beyond Liraglutide, what other applications benefit from Fmoc-Lys(Alloc)-OH?
A4: Fmoc-Lys(Alloc)-OH finds use in synthesizing various peptides requiring side-chain modifications. This includes creating branched peptides, attaching polyethylene glycol (PEG) chains for improved pharmacokinetic properties, and conjugating peptides to other molecules like fluorescent tags or cytotoxic drugs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



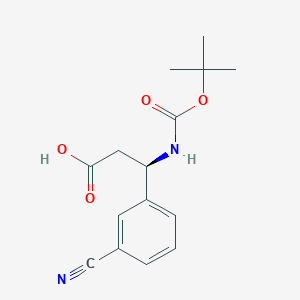
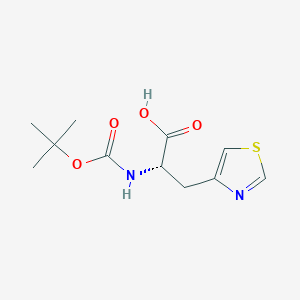
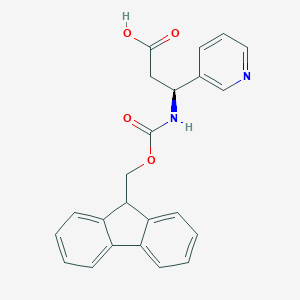
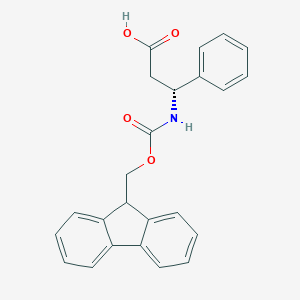
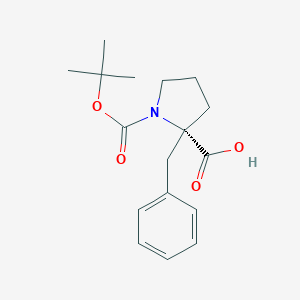


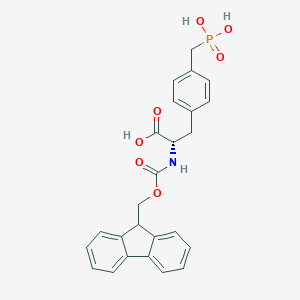
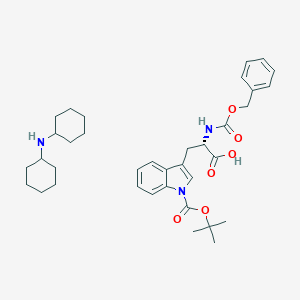
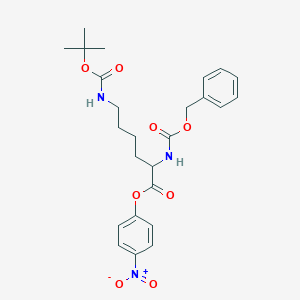
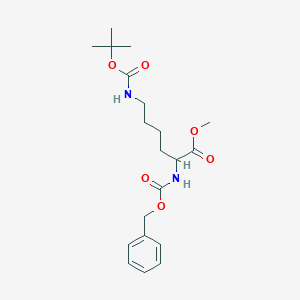
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556971.png)
